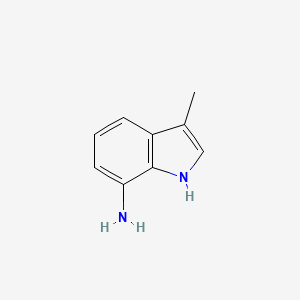

3-methyl-1H-indol-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another method includes the Leimgruber-Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used . These methods allow for the efficient production of indole derivatives on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-1H-indol-7-amine undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products

Oxidation: Quinones.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Methyl-1H-Indol-7-Amine

The synthesis of this compound can be achieved through various methods, often involving the modification of existing indole derivatives. For example, recent studies have demonstrated the successful synthesis of novel indole derivatives through nucleophilic substitutions and cascade reactions, which enhance the accessibility of functionalized indoles for further biological evaluation .

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Numerous studies have reported the anticancer properties of indole derivatives, including this compound. For instance, compounds derived from indole scaffolds have shown potent antiproliferative activities against several cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values indicating significant efficacy . Mechanistic studies suggest that these compounds induce apoptosis and disrupt cell cycle progression, particularly arresting cells in the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Compounds based on indole structures have demonstrated low minimum inhibitory concentrations (MICs), indicating their effectiveness against resistant strains . The ability to inhibit biofilm formation further enhances their therapeutic value in treating infections caused by these bacteria .

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of this compound derivatives. These compounds have been evaluated using assays such as the ABTS test, showing significant free radical inhibition activity . The antioxidant properties are crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases.

Indole Derivatives in Cancer Research

A study focused on a series of N-substituted indole derivatives demonstrated that specific modifications to the indole structure could enhance anticancer activity significantly. One compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, showcasing its potential for development into a therapeutic agent .

Antimicrobial Efficacy Against MRSA

In another study, a novel indole derivative was synthesized and tested against MRSA strains. The compound showed an MIC as low as 0.98 µg/mL, indicating strong antibacterial activity that could be leveraged for treating resistant infections . This highlights the role of indole derivatives in addressing public health challenges posed by antibiotic resistance.

Data Tables

| Application | Activity | Target | IC50 / MIC Values |

|---|---|---|---|

| Anticancer | Induces apoptosis | HeLa, MCF-7, HT-29 | 0.34 µM (MCF-7) |

| Antimicrobial | Inhibits MRSA | Staphylococcus aureus | 0.98 µg/mL |

| Antioxidant | Free radical scavenging | Various cellular models | Significant inhibition |

Wirkmechanismus

The mechanism of action of 3-methyl-1H-indol-7-amine involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . Its pharmacological activity is attributed to its ability to modulate enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-methylindole:

Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-methyl-1H-indol-7-amine is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

3-Methyl-1H-indol-7-amine (CAS Number 1084328-81-3) is a compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and neuroactive properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound features an indole ring system with a methyl group at the 3-position and an amino group at the 7-position. This unique structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes, modulating cellular processes such as cell signaling and gene expression. Its interaction with various molecular targets suggests potential therapeutic applications in treating infections and cancers.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Inhibitory Concentrations : The compound has shown weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL . However, certain derivatives exhibited significantly stronger activity (MIC ≤ 0.25 µg/mL) against MRSA without cytotoxic effects .

| Compound | Target Pathogen | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|

| 3-Methyl-1H-indol-7-amino derivative | MRSA | ≤0.25 | No |

| 3-Methyl-1H-indol-7-amino | MRSA | 16 | Yes |

Additionally, compounds derived from this scaffold have shown antifungal activity against Cryptococcus neoformans, indicating a broad-spectrum potential .

Anticancer Activity

The anticancer potential of this compound has been explored in various contexts:

- Mechanism : It has been implicated in promoting G1/S cell cycle arrest by degrading RBM39, an essential mRNA splicing factor, through interaction with the E3 ligase DCAF15 . This degradation pathway is crucial for inhibiting cell proliferation in cancer cells.

- Efficacy : In tumor xenograft models, compounds related to this compound have demonstrated significant efficacy in reducing tumor growth, establishing it as a promising candidate for further development in cancer therapies .

Neuroactive Properties

Emerging studies suggest that indole derivatives, including this compound, may exhibit neuroactive properties. Research on related compounds indicates involvement in serotonin receptor modulation, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

Several research initiatives have focused on synthesizing derivatives of 3-methyl-1H-indol-7-amines to enhance their biological activity:

- A study reported that specific modifications to the indole structure could increase antimicrobial potency while minimizing cytotoxicity .

- Another investigation into the synthesis of benzo[g]indole derivatives revealed significant cytotoxicity against various cancer cell lines, highlighting the versatility of indole-based compounds in medicinal chemistry .

Eigenschaften

IUPAC Name |

3-methyl-1H-indol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFNYUFKUVBRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.